molecular formula C10H15NO2 B13202899 5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile

5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13202899
M. Wt: 181.23 g/mol
InChI Key: JFLUXGUGPQEBJI-UHFFFAOYSA-N
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Description

5-Propyl-1,6-dioxaspiro[25]octane-2-carbonitrile is a chemical compound with the molecular formula C10H15NO2 It is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: The compound can be used in the development of new materials, such as polymers or specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group and spirocyclic structure may play a role in its reactivity and binding to target molecules. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[2.5]octane-2-carbonitrile: A similar compound with a different alkyl group.

    6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Another spirocyclic compound with different functional groups.

Uniqueness

5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile is unique due to its specific propyl group and nitrile functionality, which may impart distinct chemical properties and reactivity compared to other similar compounds. Its unique structure makes it valuable for specific applications and research purposes.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

5-propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C10H15NO2/c1-2-3-8-6-10(4-5-12-8)9(7-11)13-10/h8-9H,2-6H2,1H3

InChI Key

JFLUXGUGPQEBJI-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC2(CCO1)C(O2)C#N

Origin of Product

United States

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